(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride
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Overview
Description
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the condensation of 2-aminophenylacetic acid with a suitable chiral amine under acidic conditions, followed by purification and crystallization to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminopropanoic acid: A simpler amino acid derivative with similar structural features but lacking the additional aromatic amino group.
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid: Another chiral amino acid derivative with a fluorinated aromatic ring, offering different chemical and biological properties.
Uniqueness
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride is unique due to its dual amino groups and chiral center, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it a valuable tool in various research applications and a potential candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C9H14Cl2N2O2 |
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Molecular Weight |
253.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-aminophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |
InChI Key |
PCFKIXRSRQHRSQ-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)N.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)N.Cl.Cl |
Origin of Product |
United States |
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